molecular formula C22H30S3 B13345517 Bis(3-(pentylthio)phenyl)sulfane

Bis(3-(pentylthio)phenyl)sulfane

Cat. No.: B13345517
M. Wt: 390.7 g/mol
InChI Key: NRBLXHOFGQFGHW-UHFFFAOYSA-N
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Description

Bis(3-(pentylthio)phenyl)sulfane is an organosulfur compound characterized by the presence of sulfur atoms bonded to phenyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Bis(3-(pentylthio)phenyl)sulfane typically involves the reaction of 3-(pentylthio)phenyl derivatives with sulfur-containing reagents. One common method includes the use of thiol and disulfide reagents under controlled conditions to form the desired sulfane compound. The reaction is usually carried out in the presence of a catalyst to facilitate the formation of the sulfur-sulfur bond.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process often includes steps such as purification and crystallization to obtain the final product in a form suitable for various applications.

Chemical Reactions Analysis

Types of Reactions

Bis(3-(pentylthio)phenyl)sulfane undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides and sulfones.

    Reduction: Reduction reactions can convert the compound back to its thiol or disulfide precursors.

    Substitution: The phenyl groups can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under appropriate conditions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Thiols and disulfides.

    Substitution: Various substituted phenyl derivatives.

Scientific Research Applications

Bis(3-(pentylthio)phenyl)sulfane has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as an intermediate in the preparation of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of Bis(3-(pentylthio)phenyl)sulfane involves its interaction with molecular targets through its sulfur atoms. These interactions can lead to the formation of reactive intermediates that participate in various biochemical pathways. The compound’s ability to undergo oxidation and reduction reactions makes it a versatile agent in modulating biological processes.

Comparison with Similar Compounds

Similar Compounds

  • Bis(phenylsulfonyl)methane
  • Bis(4-chlorophenyl)sulfane
  • Bis(4-methylphenyl)sulfane

Uniqueness

Bis(3-(pentylthio)phenyl)sulfane is unique due to the presence of pentylthio groups, which impart distinct chemical and physical properties compared to other similar compounds. These properties make it particularly useful in applications requiring specific reactivity and stability.

Properties

Molecular Formula

C22H30S3

Molecular Weight

390.7 g/mol

IUPAC Name

1-pentylsulfanyl-3-(3-pentylsulfanylphenyl)sulfanylbenzene

InChI

InChI=1S/C22H30S3/c1-3-5-7-15-23-19-11-9-13-21(17-19)25-22-14-10-12-20(18-22)24-16-8-6-4-2/h9-14,17-18H,3-8,15-16H2,1-2H3

InChI Key

NRBLXHOFGQFGHW-UHFFFAOYSA-N

Canonical SMILES

CCCCCSC1=CC(=CC=C1)SC2=CC=CC(=C2)SCCCCC

Origin of Product

United States

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